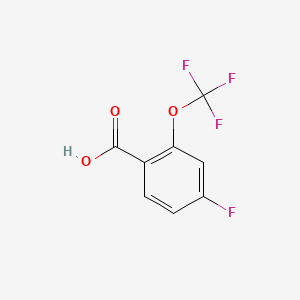

4-Fluoro-2-(trifluoromethoxy)benzoic acid

説明

The exact mass of the compound 4-Fluoro-2-(trifluoromethoxy)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluoro-2-(trifluoromethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-(trifluoromethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-fluoro-2-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEJXXUTVPFRRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242250-37-8 | |

| Record name | 4-Fluoro-2-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: 4-Fluoro-2-(trifluoromethoxy)benzoic acid

This guide provides an in-depth technical analysis of 4-Fluoro-2-(trifluoromethoxy)benzoic acid , a specialized fluorinated building block used in medicinal chemistry for structure-activity relationship (SAR) optimization.

Part 1: Chemical Identity & Core Profile[1][2]

4-Fluoro-2-(trifluoromethoxy)benzoic acid is a disubstituted benzoic acid derivative featuring a fluorine atom at the para position and a trifluoromethoxy group at the ortho position relative to the carboxylic acid. This specific substitution pattern is highly valued in drug discovery for modulating lipophilicity, metabolic stability, and ligand-receptor binding affinity without significantly altering steric bulk compared to non-fluorinated analogs.

Physicochemical Properties

| Property | Data |

| CAS Number | 1242250-37-8 |

| IUPAC Name | 4-Fluoro-2-(trifluoromethoxy)benzoic acid |

| Molecular Formula | C₈H₄F₄O₃ |

| Molecular Weight | 224.11 g/mol |

| Appearance | White to off-white crystalline solid |

| Predicted pKa | ~3.2 (Acidic due to ortho-OCF₃ and para-F electron withdrawal) |

| Predicted LogP | ~2.8 (Lipophilic) |

| H-Bond Donors/Acceptors | 1 / 5 |

| Rotatable Bonds | 2 (Carboxyl and O-CF₃ bond) |

Part 2: Synthetic Pathways & Causality

Access to this scaffold typically follows two primary retrosynthetic disconnections. The choice of pathway depends on the availability of precursors and the scale of synthesis.

Pathway A: Directed Ortho-Lithiation (DoM)

This is the most direct laboratory-scale route. It utilizes 1-fluoro-3-(trifluoromethoxy)benzene as the starting material.

-

Mechanism: The reaction relies on the ortho-directing ability of the fluorine and trifluoromethoxy groups.

-

Regioselectivity Logic: The precursor has three potential sites for lithiation:

-

Position 2 (between F and OCF₃): Activated by both groups but sterically crowded.

-

Position 4 (para to F, ortho to OCF₃): Activated by OCF₃ (ortho) and F (para-inductive). Less sterically hindered.[1]

-

Position 6 (ortho to F, para to OCF₃): Activated by F (ortho).

-

-

Outcome: Lithiation at Position 4 followed by carboxylation yields the target 4-Fluoro-2-(trifluoromethoxy)benzoic acid .

Pathway B: Oxidation of Toluene Derivative

Industrial routes often prefer oxidation if the toluene precursor is available.

-

Precursor: 4-Fluoro-2-(trifluoromethoxy)toluene.

-

Reagent: Potassium Permanganate (KMnO₄) or Co/Mn-catalyzed aerobic oxidation.

-

Logic: This avoids cryogenic conditions (required for lithiation) and is more scalable, though the precursor synthesis is more complex.

Caption: Comparative synthetic routes. Route A (Lithiation) is preferred for lab-scale discovery; Route B (Oxidation) is preferred for scale-up.

Part 3: Detailed Experimental Protocol (Route A)

Objective: Synthesis of 4-Fluoro-2-(trifluoromethoxy)benzoic acid via Directed Ortho-Lithiation.

Reagents:

-

1-Fluoro-3-(trifluoromethoxy)benzene (1.0 equiv)

-

n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

-

Dry Tetrahydrofuran (THF)

-

Dry CO₂ (gas or solid)

-

HCl (2M)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar) throughout.

-

Solvation: Add 1-Fluoro-3-(trifluoromethoxy)benzene (10 mmol) and anhydrous THF (50 mL) to the flask.

-

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical Step: Low temperature is essential to prevent benzyne formation or polymerization.

-

Lithiation: Add n-BuLi (11 mmol) dropwise over 20 minutes via syringe pump. The solution may turn slight yellow/orange.

-

Equilibration: Stir at -78°C for 1–2 hours to ensure complete lithiation at the thermodynamically favored position (C4).

-

Carboxylation:

-

Method A (Gas): Bubble dry CO₂ gas through the solution for 30 minutes while maintaining -78°C.

-

Method B (Solid): Pour the reaction mixture onto excess crushed dry ice.

-

-

Workup: Allow the mixture to warm to room temperature. Quench with water (20 mL). Acidify to pH 1–2 with 2M HCl.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Combine organic layers, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Recrystallize from hexanes/ethyl acetate or purify via column chromatography (SiO₂, Hexane:EtOAc gradient) to obtain the white crystalline acid.

Part 4: Applications in Drug Design

This scaffold is a powerful tool in the medicinal chemist's arsenal, primarily due to the unique properties of the trifluoromethoxy (-OCF₃) group.

1. Bioisosterism & Lipophilicity The -OCF₃ group is often called a "super-fluorine." It is lipophilic (Hansch π value ≈ 1.04) and electron-withdrawing.

-

Application: Replacing a methyl (-CH₃) or chloro (-Cl) group with -OCF₃ often improves membrane permeability (LogP increase) and metabolic stability without introducing a hydrogen bond donor.

2. Conformational Control (The "Orthogonal Twist") Unlike the -CF₃ group, the -OCF₃ group has conformational flexibility around the C-O bond. However, in the ortho position of a benzoic acid, it forces the carboxyl group out of planarity with the phenyl ring due to steric repulsion and the anomeric effect.

-

Result: This "twist" can lock the molecule into a bioactive conformation that fits specific receptor pockets (e.g., kinase inhibitors).

3. Metabolic Blocking The fluorine at position 4 blocks para-hydroxylation (a common metabolic clearance pathway by CYP450 enzymes). The -OCF₃ group at position 2 blocks ortho-oxidation.

-

Benefit: Increases the half-life (

) of the drug candidate.

Caption: Impact of the 4-F, 2-OCF3 substitution pattern on drug-like properties.

References

-

Chemical Identity & CAS Verification

-

Source: Fisher Scientific / Thermo Scientific Chemicals. "4-Fluoro-2-(trifluoromethoxy)benzoic acid, 97%".[2]

-

URL:

-

- Synthetic Methodology (General Lithiation Protocols): Source: Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition. Context: Describes the directing effects of halogens and alkoxy groups in organolithium chemistry.

- Medicinal Chemistry of OCF3 Group: Source: Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem. Context: Detailed analysis of the lipophilicity and conformational effects of the trifluoromethoxy group.

-

Precursor Availability

Sources

- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 2. 4-Fluoro-2-(trifluoromethoxy)benzoic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. 1261828-37-8,3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

In-Depth Technical Guide: 4-Fluoro-2-(trifluoromethoxy)benzoic Acid

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have established themselves as indispensable tools for innovation. Among these, 4-Fluoro-2-(trifluoromethoxy)benzoic acid stands out as a versatile and highly valuable building block. Its unique trifluoromethoxy (-OCF₃) and fluoro (-F) substitutions on a benzoic acid core provide a powerful combination of properties that researchers and drug development professionals leverage to enhance molecular characteristics.

The trifluoromethoxy group, in particular, is prized for its ability to increase lipophilicity and metabolic stability in drug candidates, which can lead to improved pharmacokinetic profiles.[1][2] This guide offers a comprehensive technical overview of 4-Fluoro-2-(trifluoromethoxy)benzoic acid, detailing its physicochemical properties, synthesis, analytical characterization, and applications, with the aim of equipping researchers with the knowledge to effectively utilize this compound in their work.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. 4-Fluoro-2-(trifluoromethoxy)benzoic acid is a white crystalline solid at room temperature. The presence of the highly electronegative fluorine atoms in the trifluoromethoxy group and the fluoro substituent significantly influences the electronic properties of the benzoic acid, enhancing its acidity compared to the parent molecule.

Key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 224.11 g/mol | N/A |

| Molecular Formula | C₈H₄F₄O₃ | N/A |

| Appearance | White crystalline powder | [3] |

| Melting Point | 121-124 °C | [3] |

| Boiling Point | Approx. 239 °C | [3] |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethers, alcohols) | [3] |

Synthesis and Mechanistic Insights

The synthesis of fluorinated benzoic acid derivatives often requires specialized methods to introduce the fluorine-containing moieties. While a specific, detailed, peer-reviewed synthesis for 4-Fluoro-2-(trifluoromethoxy)benzoic acid was not found in the provided search results, a general understanding can be constructed from analogous syntheses of related fluorinated benzoic acids.

A plausible synthetic approach would involve the modification of a pre-functionalized benzene ring. For instance, a common strategy for synthesizing fluorinated aromatic compounds is through nucleophilic or electrophilic fluorination reactions, or by building the molecule from smaller fluorinated precursors.

A generalized synthetic workflow can be conceptualized as follows:

Caption: A conceptual workflow for the synthesis of 4-Fluoro-2-(trifluoromethoxy)benzoic acid.

Causality in Synthesis: The choice of synthetic route is dictated by the availability and cost of starting materials, as well as the desired regioselectivity of the fluorination steps. The order of functional group introduction is critical to manage the directing effects of the substituents on the aromatic ring. For example, installing the trifluoromethoxy group may alter the electron density of the ring, thereby influencing the position of the subsequent fluorination step.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of 4-Fluoro-2-(trifluoromethoxy)benzoic acid is paramount for its use in research and development, particularly in pharmaceutical applications where stringent quality control is required. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, with coupling patterns and chemical shifts influenced by the fluorine and trifluoromethoxy substituents. The ¹⁹F NMR would provide distinct signals for the -F and -OCF₃ groups, confirming their presence and chemical environment.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key absorbances would include the characteristic C=O stretch of the carboxylic acid, the O-H stretch, and vibrations associated with the C-F bonds.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds like 4-Fluoro-2-(trifluoromethoxy)benzoic acid. A validated reverse-phase HPLC method is crucial for quality control.

Protocol: Reverse-Phase HPLC for Purity Analysis

This protocol is a representative method and may require optimization for specific instrumentation and purity requirements.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed. For example, a mixture of acetonitrile and water, both containing a small amount of an acid like phosphoric or formic acid to ensure the analyte is in its protonated form.[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 230 nm or 254 nm).[5][6]

-

Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.

-

Injection Volume: 10-20 µL.

-

Analysis: Run the sample and a blank. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Caption: Workflow for HPLC-based purity determination.

Self-Validating System: The robustness of this HPLC method is ensured by including system suitability tests, such as replicate injections of a standard to check for consistent retention times and peak areas. Method validation according to ICH guidelines would further establish its accuracy, precision, linearity, and sensitivity.[6]

Applications in Research and Drug Development

The unique properties imparted by the fluoro and trifluoromethoxy groups make 4-Fluoro-2-(trifluoromethoxy)benzoic acid a valuable intermediate in several areas:

-

Pharmaceutical Industry: This compound serves as a key building block for the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethoxy group can enhance metabolic stability by blocking sites susceptible to enzymatic degradation.[2][7] It also increases lipophilicity, which can improve a drug's ability to cross cell membranes and the blood-brain barrier.[2][7]

-

Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorinated moieties can enhance the biological activity and environmental persistence of pesticides and herbicides.[3]

-

Materials Science: Fluorinated compounds are used in the development of advanced materials such as liquid crystals and polymers due to their unique electronic and physical properties.

The incorporation of this building block can be particularly advantageous in the development of drugs targeting the central nervous system, where the ability to penetrate the blood-brain barrier is a critical factor for efficacy.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Fluoro-2-(trifluoromethoxy)benzoic acid. It is classified as a skin, eye, and respiratory irritant.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[9] If there is a risk of generating dust, use a dust mask or work in a well-ventilated area, such as a fume hood.[10]

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[11] Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12]

In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.[12]

Conclusion

4-Fluoro-2-(trifluoromethoxy)benzoic acid is a powerful synthetic intermediate that offers significant advantages in the design of novel molecules with tailored properties. Its strategic use can lead to the development of more effective pharmaceuticals, advanced agrochemicals, and innovative materials. A comprehensive understanding of its properties, synthesis, and analytical control, as outlined in this guide, is essential for researchers and scientists to unlock its full potential.

References

- 4-(Trifluoromethyl)benzoic acid | Biochemical Reagent - MedchemExpress.com. MedchemExpress.com.

- 2-Fluoro-4-(trifluoromethyl)benzoic acid | CAS 115029-24-8 | Ossila. Ossila.

- CAS 445-29-4: 2-Fluorobenzoic acid | CymitQuimica. CymitQuimica.

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. Google Patents.

- Exploring 4-Hydroxy-2-(trifluoromethyl)benzoic Acid: A Key Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.

- Separation of Benzoic acid, 4-(trifluoromethyl)- on Newcrom R1 HPLC column. SIELC Technologies.

- 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC - NIH. National Institutes of Health.

- 4-(Trifluoromethyl)benzoic acid 98 455-24-3 - Sigma-Aldrich. Sigma-Aldrich.

- Technical Spotlight: 4-Fluoro-2-(trifluoromethyl)benzoic Acid Properties and Uses. BOC Sciences.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. National Institutes of Health.

- 4-Fluoro-2-(trifluoromethyl)benzoic acid (98%) - Amerigo Scientific. Amerigo Scientific.

- 4-Fluorobenzoic acid - Wikipedia. Wikipedia.

- The Crucial Role of 4-Fluoro-2-(trifluoromethyl)benzoic Acid in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.

- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.

- 2-Fluoro-4-(trifluoromethyl)benzoic acid - Ossila. Ossila.

- 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum - ChemicalBook. ChemicalBook.

- 2-Fluoro-4-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 518003 - PubChem. PubChem.

- (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - ResearchGate. ResearchGate.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs - ResearchGate. ResearchGate.

- Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - AppsLab Library. Thermo Fisher Scientific.

- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

- Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation - Longdom Publishing. Longdom Publishing.

- 3 - Supporting Information. American Chemical Society.

- 4-(Trifluoromethyl)benzoic acid - Australia Pacific LNG. Australia Pacific LNG.

- 750-MHz directly coupled HPLC-NMR: Application for the sequential characterization of the positional isomers and anomers of 2-, 3-, and 4-fluorobenzoic acid glucuronides in equilibrium mixtures | Analytical Chemistry - ACS Publications. ACS Publications.

- Safety Data Sheet: Benzoic acid - Carl ROTH. Carl ROTH.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Separation of Benzoic acid, 4-(trifluoromethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 6. longdom.org [longdom.org]

- 7. nbinno.com [nbinno.com]

- 8. 2-Fluoro-4-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 518003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aplng.com.au [aplng.com.au]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. downloads.ossila.com [downloads.ossila.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to 4-Fluoro-2-(trifluoromethoxy)benzoic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group, in concert with other substitutions such as fluorine atoms, offers a unique combination of physicochemical properties that can profoundly enhance the therapeutic potential of bioactive molecules. This guide provides an in-depth technical overview of 4-Fluoro-2-(trifluoromethoxy)benzoic acid, a key chemical intermediate whose structural motifs are increasingly sought after in the synthesis of novel pharmaceuticals and agrochemicals.

As a senior application scientist, this document will move beyond a simple recitation of facts. Instead, it will provide expert insights into why this particular molecule is of significant interest, the causal relationships behind its advantageous properties, and practical, albeit generalized, guidance on its synthesis and characterization. Every piece of information is grounded in established scientific principles to ensure trustworthiness and reliability for the discerning scientific audience.

Physicochemical Properties and Structural Rationale

4-Fluoro-2-(trifluoromethoxy)benzoic acid is a substituted benzoic acid derivative with the chemical formula C₈H₄F₄O₂. Its structure, featuring a fluorine atom at the 4-position and a trifluoromethoxy group at the 2-position of the benzoic acid core, is a deliberate design to modulate electronic and steric properties.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 185521-63-3 | N/A |

| Molecular Formula | C₈H₄F₄O₂ | N/A |

| Molecular Weight | 224.11 g/mol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 116-118 °C | N/A |

| Solubility | Soluble in many organic solvents such as methanol, ethyl acetate, and dichloromethane. Limited solubility in water. | N/A |

The true value of this molecule lies not just in these basic properties, but in the synergistic effects of its substituents. The trifluoromethoxy group is a powerful electron-withdrawing group, which increases the acidity of the carboxylic acid functionality. This can be crucial for tuning the pKa of a final drug compound, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Furthermore, the -OCF₃ group is highly lipophilic, a property that can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier. This is a critical consideration in the development of drugs targeting the central nervous system. The fluorine atom at the 4-position further modulates the electronic environment of the aromatic ring and can participate in favorable interactions with biological targets.

The Trifluoromethoxy Group: A Shield Against Metabolism

A primary driver for the inclusion of the trifluoromethoxy group in drug candidates is its remarkable ability to enhance metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -OCF₃ group highly resistant to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer in vivo half-life of a drug, potentially allowing for less frequent dosing and an improved patient experience.

The mechanism behind this enhanced stability is twofold. Firstly, the high energy of the C-F bond makes it a poor substrate for enzymatic cleavage. Secondly, the strong electron-withdrawing nature of the trifluoromethoxy group can deactivate the aromatic ring towards oxidative attack.

Synthesis Strategies: A General Overview

While a specific, detailed, and publicly available experimental protocol for the synthesis of 4-Fluoro-2-(trifluoromethoxy)benzoic acid is not readily found in peer-reviewed literature, likely due to its proprietary nature as a commercial intermediate, a plausible synthetic route can be extrapolated from established organic chemistry principles and patent literature. A common strategy would likely involve the introduction of the trifluoromethoxy group onto a suitably substituted fluorophenol precursor, followed by carboxylation.

A hypothetical, generalized synthetic workflow is presented below. It is crucial to note that this is a representative scheme and would require significant optimization and validation.

Caption: A plausible synthetic pathway to 4-Fluoro-2-(trifluoromethoxy)benzoic acid.

General Experimental Considerations (Hypothetical)

Step 1: Trifluoromethoxylation of 3-Fluorophenol

-

To a solution of 3-fluorophenol in a suitable aprotic solvent (e.g., DMF or MeCN), a base (e.g., K₂CO₃ or NaH) would be added to generate the corresponding phenoxide.

-

A trifluoromethylating agent, such as a Ruppert-Prakash reagent (TMSCF₃) with a suitable initiator or a copper-catalyzed reaction with a trifluoromethyl source, would be introduced.

-

The reaction would be stirred at a controlled temperature until completion, monitored by TLC or GC-MS.

-

Work-up would involve quenching the reaction, extraction with an organic solvent, and purification by column chromatography to yield 1-Fluoro-3-(trifluoromethoxy)benzene.

Step 2: Directed Ortho-Lithiation and Carboxylation

-

The 1-Fluoro-3-(trifluoromethoxy)benzene would be dissolved in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon) and cooled to a low temperature (e.g., -78 °C).

-

A strong base, typically lithium diisopropylamide (LDA), would be added dropwise to effect directed ortho-lithiation at the position between the fluorine and trifluoromethoxy groups. The directing effect of these groups is crucial for regioselectivity.

-

The reaction mixture would be stirred at low temperature for a defined period to ensure complete lithiation.

-

Gaseous carbon dioxide (or crushed dry ice) would then be introduced to quench the lithiated intermediate, forming the corresponding carboxylate salt.

-

The reaction would be warmed to room temperature and then acidified with an aqueous acid (e.g., 1M HCl) to protonate the carboxylate.

-

The final product, 4-Fluoro-2-(trifluoromethoxy)benzoic acid, would be isolated by extraction and purified by recrystallization.

Analytical Characterization: A Spectroscopic Fingerprint

Due to the lack of publicly available spectra for 4-Fluoro-2-(trifluoromethoxy)benzoic acid, the following are expected characteristic spectroscopic features based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the benzene ring will exhibit splitting patterns due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The carbon NMR will show distinct signals for the carboxyl carbon (around 165-175 ppm), the carbon attached to the trifluoromethoxy group, the carbon attached to the fluorine, and the other aromatic carbons. The carbon signals will show coupling to the fluorine atoms.

-

¹⁹F NMR: This is a key technique for fluorinated compounds. Two distinct signals are expected: one for the fluorine atom on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shifts and coupling constants would be characteristic of their electronic environment.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and strong C-F stretching bands (typically in the 1000-1300 cm⁻¹ region).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) depending on the ionization technique used. Characteristic fragmentation patterns would involve the loss of the carboxylic acid group and potentially the trifluoromethoxy group.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

4-Fluoro-2-(trifluoromethoxy)benzoic acid is a valuable intermediate in the synthesis of a range of active pharmaceutical ingredients (APIs). Its utility is prominently featured in patent literature for the development of novel therapeutics.

A representative example of its application can be found in the synthesis of potent and selective inhibitors of various enzymes and receptors. For instance, it can be used as a starting material for the synthesis of complex heterocyclic compounds.

Caption: A generalized workflow illustrating the use of the title compound in API synthesis.

In a typical synthetic sequence, the carboxylic acid functionality of 4-Fluoro-2-(trifluoromethoxy)benzoic acid is activated (e.g., by conversion to an acid chloride or using coupling agents like HATU or EDC) and then reacted with a suitable amine to form an amide bond. This amide intermediate can then undergo further transformations, such as intramolecular cyclization reactions, to construct the core scaffold of the target API. The fluorine and trifluoromethoxy groups are carried through the synthesis to impart their beneficial properties to the final molecule.

Safety, Handling, and Storage

As with all laboratory chemicals, 4-Fluoro-2-(trifluoromethoxy)benzoic acid should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for substituted benzoic acids should be followed.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Versatile Tool for the Modern Chemist

4-Fluoro-2-(trifluoromethoxy)benzoic acid represents a powerful and versatile building block for the synthesis of next-generation pharmaceuticals and agrochemicals. Its unique combination of a fluorine atom and a trifluoromethoxy group on a benzoic acid core provides a strategic advantage in tuning the physicochemical and pharmacokinetic properties of target molecules. While detailed synthetic and analytical data may be proprietary, an understanding of the underlying chemical principles and general synthetic strategies allows researchers to appreciate and potentially utilize this valuable intermediate in their own discovery programs. As the demand for more effective and safer drugs continues to grow, the importance of fluorinated building blocks like 4-Fluoro-2-(trifluoromethoxy)benzoic acid is set to increase, making it a key component in the toolbox of the modern medicinal chemist.

References

A Technical Guide to the Physicochemical Characterization of 4-Fluoro-2-(trifluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-(trifluoromethoxy)benzoic acid (CAS Number: 186520-22-3) is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, a trifluoromethoxy group, and a carboxylic acid moiety on a benzene ring, imparts a distinct combination of electronic and steric properties. The fluorine and trifluoromethoxy groups are known to enhance metabolic stability, lipophilicity, and membrane permeability, which are critical parameters in drug design.[1][2] The carboxylic acid group provides a handle for further synthetic modifications and influences the compound's solubility and acidity.

This technical guide provides an in-depth exploration of the key physical properties of 4-Fluoro-2-(trifluoromethoxy)benzoic acid. Due to the limited availability of publicly accessible experimental data for this specific compound, this guide will focus on the robust methodologies for determining these properties, the scientific rationale behind these experimental choices, and the anticipated characteristics based on its chemical structure. For comparative purposes, data for the structurally similar compound, 4-Fluoro-2-(trifluoromethyl)benzoic acid, will be referenced where appropriate, with clear notation of the structural difference (a -CF3 group in place of a -OCF3 group).

Molecular Structure and Key Physicochemical Properties

The molecular structure of 4-Fluoro-2-(trifluoromethoxy)benzoic acid is presented below. A comprehensive understanding of its physical properties is paramount for its application in research and development.

| Property | Value |

| Molecular Formula | C8H4F4O3 |

| Molecular Weight | 224.11 g/mol |

| CAS Number | 186520-22-3 |

| Melting Point | Data not available |

| Boiling Point | Data not available (likely to decompose) |

| Solubility | Data not available |

| pKa | Data not available |

Melting Point Determination

The melting point of a solid crystalline compound is a critical indicator of its purity. For a pure substance, the melting range is typically narrow, while impurities tend to depress and broaden the melting range.[3]

Experimental Protocol: Capillary Melting Point Determination

A standard and widely accepted method for determining the melting point of a solid organic compound is the capillary method.[4]

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline 4-Fluoro-2-(trifluoromethoxy)benzoic acid is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the closed end.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality Behind Experimental Choices:

-

Slow Heating Rate: A slow heating rate is crucial to ensure that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, leading to an accurate measurement.[4]

-

Dry Sample: The sample must be thoroughly dry, as residual solvent can act as an impurity and depress the melting point.

Caption: Workflow for Melting Point Determination by the Capillary Method.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter, particularly in drug development, as it influences formulation, bioavailability, and purification strategies.[5] The presence of both a polar carboxylic acid group and a lipophilic trifluoromethoxy-substituted benzene ring suggests that 4-Fluoro-2-(trifluoromethoxy)benzoic acid will exhibit a mixed solubility profile.

Predicted Solubility

-

Aqueous Solubility: Expected to be low in neutral water due to the hydrophobic nature of the aromatic ring and the trifluoromethoxy group.

-

Alkaline Aqueous Solutions: Solubility is expected to increase significantly in dilute aqueous bases (e.g., 5% NaOH, 5% NaHCO3) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.[6]

-

Organic Solvents: Likely to be soluble in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate, and may also show some solubility in less polar solvents like dichloromethane.

Experimental Protocol: Equilibrium Solubility Determination

This method determines the saturation concentration of the compound in a given solvent at a specific temperature.

Methodology:

-

Sample Preparation: An excess amount of solid 4-Fluoro-2-(trifluoromethoxy)benzoic acid is added to a known volume of the test solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a fine-pored filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

Causality Behind Experimental Choices:

-

Use of Excess Solid: Ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is essential for reproducible results.

-

Filtration/Centrifugation: Crucial for removing all undissolved particles, which would otherwise lead to an overestimation of the solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Acidity Constant (pKa)

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.[7] It is a critical parameter in drug development as it influences the extent of ionization at a given pH, which in turn affects solubility, absorption, and receptor binding. The presence of electron-withdrawing groups like fluorine and trifluoromethoxy is expected to increase the acidity of the carboxylic acid (i.e., lower the pKa) compared to benzoic acid (pKa ≈ 4.2).

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.[8]

Methodology:

-

Solution Preparation: A precise weight of 4-Fluoro-2-(trifluoromethoxy)benzoic acid is dissolved in a suitable solvent, typically a co-solvent system like methanol/water or acetonitrile/water, to ensure solubility of both the acidic and basic forms.[7] An electrolyte (e.g., KCl) is added to maintain a constant ionic strength.

-

Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette. The pH of the solution is recorded after each addition.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[8]

Causality Behind Experimental Choices:

-

Co-solvent System: Often necessary for organic acids that have low water solubility. The pKa value obtained is an apparent pKa (pKaapp) and is dependent on the solvent composition.

-

Constant Ionic Strength: The activity of ions, and thus the measured pH, is affected by the ionic strength of the solution. Maintaining a constant ionic strength ensures that the measured changes in potential are due to changes in hydrogen ion concentration.

-

Nitrogen Purge: The solution is often purged with an inert gas like nitrogen to remove dissolved carbon dioxide, which can react with the titrant and interfere with the measurement.[9]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and identity of 4-Fluoro-2-(trifluoromethoxy)benzoic acid.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[10]

Expected Characteristic Absorptions:

-

O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H stretch.[11]

-

C=O Stretch: A strong, sharp absorption band is anticipated between 1710 and 1680 cm⁻¹ for the carboxylic acid carbonyl group.[12]

-

C-O Stretch: A band in the 1320-1210 cm⁻¹ region corresponding to the C-O single bond of the carboxylic acid.

-

C-F and C-O-C Stretches: Strong absorptions are expected in the fingerprint region (approximately 1300-1000 cm⁻¹) corresponding to the C-F bonds of the fluorine and trifluoromethoxy groups, and the C-O-C ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: The three protons on the benzene ring will appear as complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine, trifluoromethoxy, and carboxylic acid groups.

-

Carboxylic Acid Proton: A broad singlet is expected at a downfield chemical shift (δ 10-13 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to appear at a downfield chemical shift (δ 165-185 ppm).[13]

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons attached to the fluorine and trifluoromethoxy groups will show characteristic C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Observations (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (224.11 m/z) should be observable.[14]

-

Fragmentation: Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). Fragmentation of the trifluoromethoxy group may also be observed.

Conclusion

While specific experimental data for 4-Fluoro-2-(trifluoromethoxy)benzoic acid remains scarce in the public domain, this guide provides a comprehensive framework for its physicochemical characterization. The methodologies outlined herein are standard, robust, and will yield the critical data required for any research or development program involving this compound. The predicted properties, based on its chemical structure and the known effects of its constituent functional groups, offer a valuable starting point for experimental design. A thorough characterization as described will enable scientists to confidently utilize 4-Fluoro-2-(trifluoromethoxy)benzoic acid in the synthesis of novel pharmaceuticals and advanced materials.

References

- Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5836. [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.

-

Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2237. [Link]

- Google Patents. (n.d.). Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.

-

The Journal of Organic Chemistry. (2026). Ahead of Print. ACS Publications. [Link]

-

Tsedev, N., & Voinov, V. G. (2012). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Electron Ionization Mass Spectra of Derivatives of Mercapto-, Hydroxy- and Aminobenzoic Acids. Journal of the American Society for Mass Spectrometry, 23(11), 1957–1969. [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 7, 2026, from [Link]

-

University of Technology. (2021). experiment (1) determination of melting points. [Link]

-

Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

Aktaş, A. H., & Pekcan, G. (2006). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 18(4), 2535. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

ResearchGate. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

- Google Patents. (n.d.). Process for the preparation of 2-alkylthio benzoic acid derivatives.

-

De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 72, 131-144. [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved February 7, 2026, from [Link]

-

Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 1-13. [Link]

-

ResearchGate. (2020). 2-(Trifluoromethyl)benzoic acid. [Link]

-

Doc Brown's Chemistry. (2023). mass spectrum of benzoic acid. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (2019). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved February 7, 2026, from [Link]

-

Google Patents. (2008). United States Patent. [Link]

-

Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2006). Potentiometric Determination of pK(a) Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. [Link]

-

University of Manitoba. (n.d.). Melting point determination. Retrieved February 7, 2026, from [Link]

-

University of Massachusetts Lowell. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid. Retrieved February 7, 2026, from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

-

National Center for Biotechnology Information. (2010). 2-(Trifluoromethyl)benzoic acid. [Link]

-

ijmscr. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry. [Link]

-

University of Toronto Scarborough. (n.d.). Experiment 1: Melting-point Determinations. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (2019). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 7, 2026, from [Link]

-

MassBank. (2023). Benzoic acids and derivatives. Retrieved February 7, 2026, from [Link]

-

SciSpace. (2017). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. [Link]

-

University of California, Irvine. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

V. V. P. Engineering College. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

Dana Bioscience. (n.d.). 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid 5g. Retrieved February 7, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. athabascau.ca [athabascau.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. asianpubs.org [asianpubs.org]

- 8. asdlib.org [asdlib.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 4-Fluoro-2-(trifluoromethoxy)benzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-Fluoro-2-(trifluoromethoxy)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related structural analogs, particularly 4-Fluoro-2-(trifluoromethyl)benzoic acid, and established principles of organic chemistry. The guide covers plausible synthetic routes, predicted spectroscopic characteristics, expected reactivity, and potential applications, with a focus on its utility as a building block in the development of novel therapeutics and advanced materials. All discussions are grounded in authoritative chemical principles and supported by references to relevant scientific literature.

Introduction: The Significance of Fluorinated Moieties in Modern Chemistry

The incorporation of fluorine-containing functional groups into organic molecules is a well-established strategy for modulating their physicochemical and biological properties.[1][2] The trifluoromethoxy (-OCF3) group, in particular, has garnered considerable attention in drug discovery and materials science due to its unique electronic and steric characteristics.[3][4] It is highly lipophilic, metabolically stable, and acts as a strong electron-withdrawing group, influencing the acidity and reactivity of the parent molecule.[5][6]

4-Fluoro-2-(trifluoromethoxy)benzoic acid presents a compelling scaffold for chemical innovation, combining the features of a benzoic acid with two distinct fluorine-containing substituents. The interplay of the fluoro and trifluoromethoxy groups is anticipated to impart unique reactivity and conformational properties, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide aims to provide a detailed technical resource for researchers interested in harnessing the potential of this compound.

Physicochemical Properties

Direct experimental data for 4-Fluoro-2-(trifluoromethoxy)benzoic acid is not widely available in the public domain. However, we can infer its key properties by examining its close structural analog, 4-Fluoro-2-(trifluoromethyl)benzoic acid (CAS Number: 141179-72-8).

| Property | Predicted Value for 4-Fluoro-2-(trifluoromethoxy)benzoic acid | Data for 4-Fluoro-2-(trifluoromethyl)benzoic acid |

| Molecular Formula | C8H4F4O3 | C8H4F4O2 |

| Molecular Weight | 224.11 g/mol | 208.11 g/mol |

| Appearance | White to off-white crystalline solid | White crystalline powder |

| Melting Point | Expected to be in a similar range, likely 120-130 °C | 121-124 °C |

| Solubility | Predicted to be soluble in common organic solvents (e.g., ethers, alcohols, chlorinated hydrocarbons) and insoluble in water. | Soluble in many common organic solvents. |

| pKa | Expected to be a relatively strong acid due to the electron-withdrawing effects of the fluoro and trifluoromethoxy groups. | The diazonium group, which is also strongly electron-withdrawing, is known to significantly reduce the pKa of benzoic acids.[7] |

The introduction of an oxygen atom in the trifluoromethoxy group compared to the trifluoromethyl group is expected to slightly modulate the electronic properties and intermolecular interactions, but the overall physical characteristics are anticipated to be comparable.

Synthesis of 4-Fluoro-2-(trifluoromethoxy)benzoic Acid: A Proposed Methodological Approach

While a specific, validated synthetic protocol for 4-Fluoro-2-(trifluoromethoxy)benzoic acid is not readily found in the literature, a plausible route can be designed based on established methods for the synthesis of aryl trifluoromethyl ethers.[4][7][8][9] The following multi-step synthesis is proposed, starting from commercially available precursors.

Diagram of Proposed Synthetic Pathway

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-2-(trifluoromethoxy)benzoic Acid

Introduction

4-Fluoro-2-(trifluoromethoxy)benzoic acid is a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials. Its unique substitution pattern, featuring a fluorine atom, a trifluoromethoxy group, and a carboxylic acid moiety, imparts specific electronic and lipophilic properties that are highly sought after in drug discovery and materials science. This guide provides a comprehensive overview of the most effective and scientifically sound pathway for the synthesis of this valuable compound, intended for researchers, scientists, and professionals in the field of drug development. The presented methodology is grounded in established principles of organic chemistry, with a focus on providing a robust and reproducible protocol.

Strategic Approach: The Power of Directed Ortho-Metalation

The synthesis of polysubstituted aromatic compounds with high regioselectivity is a significant challenge in organic chemistry. For the target molecule, 4-Fluoro-2-(trifluoromethoxy)benzoic acid, the key challenge lies in the precise installation of the carboxylic acid group at the C1 position, ortho to the trifluoromethoxy group. A retrosynthetic analysis points towards a powerful strategy known as Directed Ortho-Metalation (DoM) . This approach utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium intermediate can then be trapped with an electrophile, in this case, carbon dioxide, to introduce the desired functional group with high regioselectivity.

The chosen starting material for this synthesis is 1-fluoro-3-(trifluoromethoxy)benzene , a commercially available and relatively inexpensive compound. This molecule possesses two potential directing groups: the fluorine atom and the trifluoromethoxy group. The success of the synthesis hinges on the relative directing ability of these two groups.

Regioselectivity in Directed Ortho-Metalation: Fluorine vs. Trifluoromethoxy

In the context of directed ortho-metalation, the trifluoromethoxy (-OCF₃) group is a significantly stronger directing group than a fluorine atom.[1] This is attributed to the ability of the oxygen atom's lone pairs to coordinate with the lithium cation of the organolithium reagent, thereby positioning the base for deprotonation at the adjacent ortho-position.[2] While fluorine can also act as a directing group, its ability to do so is weaker compared to the trifluoromethoxy group. Therefore, in 1-fluoro-3-(trifluoromethoxy)benzene, the lithiation is expected to occur predominantly at the C2 position, which is ortho to the trifluoromethoxy group.

This high degree of regioselectivity is the cornerstone of the proposed synthetic pathway, ensuring the formation of the desired constitutional isomer.

Synthetic Pathway

The synthesis of 4-Fluoro-2-(trifluoromethoxy)benzoic acid from 1-fluoro-3-(trifluoromethoxy)benzene is a two-step process:

-

Directed Ortho-Lithiation: Deprotonation of 1-fluoro-3-(trifluoromethoxy)benzene at the C2 position using a strong lithium amide base.

-

Carboxylation: Quenching of the resulting aryllithium intermediate with solid carbon dioxide (dry ice) to form the corresponding carboxylate, which upon acidic workup yields the final product.

Figure 1: Proposed synthesis pathway for 4-Fluoro-2-(trifluoromethoxy)benzoic acid.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 4-Fluoro-2-(trifluoromethoxy)benzoic acid.

Materials and Reagents:

| Reagent/Material | Purity/Grade | Supplier (Example) |

| 1-Fluoro-3-(trifluoromethoxy)benzene | >98% | Sigma-Aldrich |

| Diisopropylamine | >99.5% | Acros Organics |

| n-Butyllithium (2.5 M in hexanes) | Sigma-Aldrich | |

| Anhydrous Tetrahydrofuran (THF) | >99.9% | Acros Organics |

| Carbon Dioxide, solid (dry ice) | Local supplier | |

| Hydrochloric Acid (HCl), concentrated | ACS grade | Fisher Scientific |

| Diethyl ether | ACS grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich |

Step 1: In situ Preparation of Lithium Diisopropylamide (LDA)

-

To a dry, argon-purged 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add diisopropylamine (1.1 equivalents) to the stirred THF.

-

Add n-butyllithium (1.05 equivalents) dropwise via syringe to the solution while maintaining the temperature at -78 °C.

-

Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

Step 2: Directed Ortho-Lithiation

-

To the freshly prepared LDA solution at -78 °C, add a solution of 1-fluoro-3-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous THF (20 mL) dropwise via the dropping funnel over a period of 30 minutes.

-

Stir the reaction mixture at -78 °C for 2 hours. The formation of the aryllithium species may result in a change in color or the formation of a precipitate.

Step 3: Carboxylation

-

In a separate flask, crush a sufficient quantity of dry ice into a fine powder.

-

Carefully and quickly, pour the reaction mixture containing the aryllithium species onto the powdered dry ice with vigorous stirring. A significant amount of gas will evolve.

-

Allow the mixture to warm to room temperature overnight, allowing for the complete sublimation of excess dry ice.

Step 4: Work-up and Purification

-

To the reaction mixture, add 1 M hydrochloric acid (HCl) until the pH is approximately 1-2.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford 4-Fluoro-2-(trifluoromethoxy)benzoic acid as a white to off-white solid.

Causality Behind Experimental Choices

-

Choice of Base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base, which is ideal for deprotonation without competing nucleophilic addition to the aromatic ring. The in situ preparation ensures its high reactivity.

-

Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction as it is aprotic and effectively solvates the lithium cation, enhancing the reactivity of the organolithium species.

-

Temperature: The reaction is conducted at -78 °C to ensure the stability of the highly reactive aryllithium intermediate and to minimize side reactions.

-

Carboxylation: Solid carbon dioxide serves as a readily available and efficient electrophile for the introduction of the carboxylic acid group.[3] Pouring the reaction mixture onto an excess of crushed dry ice ensures rapid and complete carboxylation.

-

Acidic Work-up: The addition of a strong acid is necessary to protonate the carboxylate salt formed during the reaction, yielding the final benzoic acid product.

Self-Validating System: Characterization and Purity Assessment

To ensure the successful synthesis and purity of the final product, a comprehensive analytical characterization is essential.

Table 1: Analytical Data for 4-Fluoro-2-(trifluoromethoxy)benzoic acid

| Analytical Technique | Expected Results |

| ¹H NMR | Aromatic protons will show characteristic splitting patterns and chemical shifts consistent with the substitution pattern. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | The number of signals will correspond to the number of unique carbon atoms in the molecule. The trifluoromethoxy carbon will appear as a quartet due to coupling with fluorine. |

| ¹⁹F NMR | Two distinct signals are expected: one for the aromatic fluorine and a quartet for the trifluoromethoxy group. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the product should be observed. |

| Melting Point | A sharp and well-defined melting point indicates high purity. |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Fluorine should be within ±0.4% of the calculated values. |

Conclusion

The synthesis of 4-Fluoro-2-(trifluoromethoxy)benzoic acid is efficiently and regioselectively achieved through a directed ortho-metalation strategy starting from 1-fluoro-3-(trifluoromethoxy)benzene. The superior directing ability of the trifluoromethoxy group over fluorine ensures the desired lithiation at the C2 position, leading to the target product upon carboxylation. This in-depth guide provides a robust and well-rationalized protocol, empowering researchers to confidently synthesize this important building block for their drug discovery and materials science endeavors.

References

-

Mortier, J. Directed (ortho) Metallation. [Link]

-

Mortier, J. 07- DIRECTED ORTHO METALATION. [Link]

- Google Patents.

- Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

ResearchGate. The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. [Link]

-

Organic Chemistry Portal. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols. [Link]

-

PubMed. The trifluoromethoxy group: a long-range electron-withdrawing substituent. [Link]

-

ResearchGate. Directed lithiation of unprotected benzoic acids. [Link]

-

Organic Syntheses. (z)-2-methoxy-1-phenylthio-1,3-butadiene. [Link]

-

ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

-

Baran Lab. Directed Metalation: A Survival Guide. [Link]

-

ARKAT USA. Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. [Link]

-

PubMed. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. [Link]

Sources

Technical Whitepaper: Strategic Retrosynthesis and Process Development of 4-Fluoro-2-(trifluoromethoxy)benzoic Acid

Executive Summary

4-Fluoro-2-(trifluoromethoxy)benzoic acid is a high-value pharmacophore scaffold, particularly prized in medicinal chemistry for its ability to modulate lipophilicity (

This technical guide provides a rigorous retrosynthetic analysis and detailed experimental protocols for the synthesis of this target. We prioritize Route A (Metal-Halogen Exchange/Carboxylation) for its high regiofidelity and suitability for library synthesis, while discussing Route B (Toluene Oxidation) as a scalable industrial alternative.

Retrosynthetic Analysis

The structural complexity of the target lies in the specific arrangement of the fluorine atom and the trifluoromethoxy group relative to the carboxylic acid. Direct electrophilic substitution on the benzoic acid core is unfavorable due to the deactivating nature of the existing electron-withdrawing groups (EWGs).

Strategic Disconnections

We identify three primary strategic disconnections:

-

Disconnection I (Carboxylation): Disconnection of the

bond at the carboxyl position. This leads to the aryl halide precursor 1-bromo-4-fluoro-2-(trifluoromethoxy)benzene . This is the most reliable route for laboratory scale. -

Disconnection II (Oxidation): Functional group interconversion (FGI) of the carboxylic acid to a methyl group. This leads to 4-fluoro-2-(trifluoromethoxy)toluene .

-

Disconnection III (Ether Formation): Disconnection of the

bond. This requires the installation of the

Visual Retrosynthesis Tree

Figure 1: Retrosynthetic tree highlighting the primary disconnection pathways. Route A (via Bromide) is the preferred laboratory pathway.

Detailed Experimental Workflows

Route A: The Carboxylation Pathway (Preferred)

This route offers the highest regioselectivity. The key intermediate, 1-bromo-4-fluoro-2-(trifluoromethoxy)benzene , is commercially available or can be synthesized from the corresponding aniline.

Step 1: Synthesis of the Aryl Bromide (Sandmeyer)

If the bromide is not purchased, it is synthesized from 4-fluoro-2-(trifluoromethoxy)aniline .

-

Reagents: Sodium Nitrite (

), Hydrobromic Acid ( -

Mechanism: Formation of the diazonium salt followed by radical substitution.

Protocol:

-

Dissolve 4-fluoro-2-(trifluoromethoxy)aniline (1.0 eq) in 48% aqueous

at 0°C. -

Add aqueous

(1.1 eq) dropwise, maintaining temperature -

Transfer the cold diazonium solution slowly into a refluxing solution of

(0.5 eq) in 48% -

Caution: Nitrogen gas evolution will be vigorous.

-

Reflux for 1 hour, cool to RT, and extract with diethyl ether.

-

Wash with

(to remove traces of bromine) and brine. Dry over -

Purify via vacuum distillation or silica plug.

Step 2: Metal-Halogen Exchange and Carboxylation

This is the critical step. We prefer Turbo-Grignard (

Data Comparison: Lithiation Reagents

| Reagent | Temp (°C) | Solvent | Yield (%) | Risk Profile |

| n-BuLi | -78 | THF | 85-92 | High (Pyrophoric, requires strict cryogenics) |

| iPrMgCl·LiCl | -20 to 0 | THF | 78-85 | Moderate (Commercially available, safer temp) |

| Mg (turnings) | Reflux | Et2O | 40-60 | Low (Slow initiation due to F/OCF3 electronics) |

Recommended Protocol (n-BuLi Method):

-

Setup: Flame-dried 3-neck flask, Argon atmosphere.

-

Charge: Add 1-bromo-4-fluoro-2-(trifluoromethoxy)benzene (10 mmol) and anhydrous THF (50 mL).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Exchange: Add

(2.5 M in hexanes, 10.5 mmol) dropwise over 15 mins.-

Note: The electron-withdrawing

group stabilizes the lithiated species but also makes the ring susceptible to nucleophilic attack if warmed.

-

-

Quench: Stir for 30 mins at -78°C. Bubble excess anhydrous

gas (dried through a -

Workup: Allow to warm to RT. Quench with 1M

until pH < 2. -

Isolation: Extract with EtOAc (

mL). Extract the organic layer with sat. -

Recrystallization: Recrystallize from Hexane/EtOAc.

Route B: Toluene Oxidation (Scalable Alternative)

For larger batches (>100g), handling pyrophoric lithium reagents is hazardous. Oxidation of 4-fluoro-2-(trifluoromethoxy)toluene is preferred.

Protocol:

-

Dissolve the toluene derivative in a mixture of Pyridine/Water (1:1).

-

Add

(3.0 eq) in portions at 80°C. -

Reflux for 4-6 hours until the purple color persists (or disappears, indicating consumption).

-

Filter the

precipitate while hot. -

Acidify the filtrate to precipitate the benzoic acid.

Mechanistic Visualization (Route A)

The following diagram illustrates the Lithium-Halogen exchange mechanism, highlighting the stabilization provided by the

Figure 2: Mechanistic flow of the cryogenic carboxylation pathway.

Critical Analysis & Troubleshooting

The "Ortho-Effect" of Trifluoromethoxy

The

Stability Concerns

-

Defluorination: At temperatures >0°C, lithiated species ortho to fluorine atoms can undergo elimination of LiF to form benzynes. Maintaining -78°C is mandatory for high yield.

-

Moisture Sensitivity: The trifluoromethoxy group is generally stable to hydrolysis, but the intermediate lithiated species will instantly quench with water.

References

-

Org. Synth. 1963, 43, 12. Preparation of 1-bromo-2-fluorobenzene (Sandmeyer/Schiemann Analogue).Link

-

ChemicalBook. Synthesis of 2-(Trifluoromethoxy)aniline derivatives.Link

-

Google Patents. Method for preparing trifluoromethoxybenzene derivatives (CN103553884).Link

-

Journal of Organic Chemistry. Electrolytic reactions of fluoro organic compounds.Link

-

Sigma-Aldrich. 3-Fluorophenol Properties (Precursor Data).Link

Sourcing Specialized Fluorinated Building Blocks: A Technical Guide to 4-Fluoro-2-(trifluoromethoxy)benzoic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of metabolic stability, lipophilicity, and electron-withdrawing properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. This guide provides an in-depth technical overview for researchers seeking to procure 4-Fluoro-2-(trifluoromethoxy)benzoic acid (CAS 188582-36-7), a specialized building block with significant potential in the synthesis of novel therapeutics.

The Challenge of Sourcing Novel Reagents

A significant challenge in cutting-edge drug discovery is the procurement of novel, non-catalog chemical entities. While structurally similar compounds such as 4-fluoro-2-(trifluoromethyl)benzoic acid are readily available from major suppliers, 4-Fluoro-2-(trifluoromethoxy)benzoic acid is a more specialized reagent with limited off-the-shelf availability. This necessitates a strategic approach to sourcing, often involving collaboration with companies that specialize in custom chemical synthesis.

The Strategic Importance of the Trifluoromethoxy Group in Drug Design

The trifluoromethoxy group is often considered a "super methyl" group, imparting increased metabolic stability by blocking potential sites of oxidation. Its high electronegativity can also modulate the pKa of nearby functional groups and influence binding interactions with biological targets. Compared to the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety has distinct electronic and conformational properties that can lead to improved cellular permeability and absorption. These attributes make trifluoromethoxy-containing building blocks, such as 4-Fluoro-2-(trifluoromethoxy)benzoic acid, highly valuable for overcoming common challenges in drug development, including poor metabolic stability and bioavailability.[1]

Identifying Potential Commercial Avenues: A Focus on Custom Synthesis

Given the specialized nature of 4-Fluoro-2-(trifluoromethoxy)benzoic acid, researchers will likely need to engage with chemical synthesis companies that offer custom and contract research services. These companies are equipped to handle complex multi-step syntheses and can provide the target compound on a scale ranging from milligrams to kilograms.

While a direct, off-the-shelf supplier for 4-Fluoro-2-(trifluoromethoxy)benzoic acid is not readily apparent from standard chemical catalogs, companies that specialize in fluorinated building blocks and custom synthesis are the most promising avenues. Researchers should seek out suppliers with demonstrated expertise in fluorine chemistry and a strong track record in producing high-purity research chemicals.

Table 1: Representative Supplier Categories for Specialized Fluorinated Compounds

| Supplier Category | Description | Key Considerations |